An In-depth Technical Guide to N-(3-nitrobenzoyl)glycine benzyl ester: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(3-nitrobenzoyl)glycine benzyl ester: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of N-(3-nitrobenzoyl)glycine benzyl ester, a molecule of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, structural characterization, and potential therapeutic applications.
Introduction: The Significance of N-Acyl Glycine Derivatives
N-acyl glycine derivatives are a class of compounds that have garnered considerable attention in the field of medicinal chemistry. The structural scaffold, combining an amino acid with a substituted benzoic acid, provides a versatile platform for the development of novel therapeutic agents. The introduction of specific substituents on the benzoyl ring can significantly influence the biological activity of these molecules. In particular, the incorporation of electron-withdrawing groups, such as the nitro group, has been shown to enhance the antibacterial and anti-inflammatory properties of these compounds.[1][2][3][4][5]
N-(3-nitrobenzoyl)glycine benzyl ester incorporates a nitro group at the meta position of the benzoyl ring and a benzyl ester protecting group on the glycine moiety. This specific arrangement of functional groups suggests its potential as a synthetic intermediate for more complex molecules and as a candidate for biological screening. The benzyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under specific conditions, allowing for further modification of the molecule.[6]
This guide will delve into the synthetic strategies for preparing N-(3-nitrobenzoyl)glycine benzyl ester, detail its expected physicochemical and spectroscopic characteristics, and explore its potential applications based on the known biological activities of structurally related compounds.
Physicochemical and Structural Properties
Chemical Structure:
Caption: Chemical structure of N-(3-nitrobenzoyl)glycine benzyl ester.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₆H₁₄N₂O₅ | Based on atom count from the chemical structure. |
| Molecular Weight | 314.29 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow solid | Similar benzoyl glycine derivatives are typically solids at room temperature.[7] The nitro group may impart a slight yellow color. |
| Melting Point | 100-150 °C | Benzyl 3,5-dinitrobenzoate has a melting point of 117-118 °C.[8] The melting point will be influenced by crystal packing and intermolecular forces. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, DMF). Sparingly soluble in non-polar solvents (e.g., hexane). Insoluble in water. | The presence of two aromatic rings and the ester group suggests solubility in organic solvents, while the overall non-polar character predicts low water solubility.[7] |
| CAS Number | Not assigned | A comprehensive search of chemical databases did not yield a specific CAS number for this compound. |
Synthesis and Purification
The synthesis of N-(3-nitrobenzoyl)glycine benzyl ester can be readily achieved through the coupling of 3-nitrobenzoic acid and glycine benzyl ester. The most common and reliable method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride under basic conditions.
Rationale for Synthetic Approach
The chosen synthetic route involves two main steps: the preparation of the acid chloride from 3-nitrobenzoic acid, followed by its reaction with glycine benzyl ester. This approach is favored due to the high reactivity of the acid chloride, which typically leads to high yields of the desired amide product. The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine of the glycine benzyl ester, rendering it unreactive.
Experimental Protocol
Materials:
-
3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 3-Nitrobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), suspend 3-nitrobenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is typically used in the next step without further purification.
Step 2: Coupling of 3-Nitrobenzoyl chloride with Glycine benzyl ester
-
Dissolve glycine benzyl ester p-toluenesulfonate salt in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (approximately 2.2 equivalents) to the solution to neutralize the p-toluenesulfonic acid and the HCl that will be generated during the reaction.
-
Dissolve the crude 3-nitrobenzoyl chloride from Step 1 in a minimal amount of dichloromethane.
-
Add the 3-nitrobenzoyl chloride solution dropwise to the glycine benzyl ester solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: Synthetic workflow for N-(3-nitrobenzoyl)glycine benzyl ester.
Spectroscopic Analysis and Characterization
The structural identity and purity of N-(3-nitrobenzoyl)glycine benzyl ester can be confirmed using a combination of spectroscopic techniques. Below are the expected spectral data based on the compound's structure and known values for similar molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-nitrophenyl and benzyl groups, the methylene protons of the glycine and benzyl ester moieties, and the amide proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (3-nitrophenyl) | 8.0 - 8.8 | m | 4H |
| Aromatic-H (benzyl) | 7.3 - 7.5 | m | 5H |
| Amide N-H | 8.5 - 9.5 | t | 1H |
| Benzyl CH₂ | ~5.2 | s | 2H |
| Glycine CH₂ | ~4.3 | d | 2H |
Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solution. The exact chemical shifts and coupling constants will depend on the solvent and spectrometer frequency.[8][10][11][12]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ester C=O | 168 - 172 |
| Amide C=O | 165 - 168 |
| Aromatic C-NO₂ | 147 - 150 |
| Aromatic C (quaternary) | 134 - 138 |
| Aromatic C-H (3-nitrophenyl) | 120 - 135 |
| Aromatic C-H (benzyl) | 127 - 129 |
| Benzyl CH₂ | 66 - 68 |
| Glycine CH₂ | 41 - 44 |
Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solution.[8][13][14][15]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (amide) | 3300 - 3400 | Medium, sharp |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ester) | 1735 - 1750 | Strong, sharp |
| C=O Stretch (amide I) | 1650 - 1680 | Strong, sharp |
| N-O Stretch (nitro, asymmetric) | 1510 - 1560 | Strong |
| N-H Bend (amide II) | 1510 - 1550 | Medium |
| N-O Stretch (nitro, symmetric) | 1340 - 1380 | Strong |
| C-O Stretch (ester) | 1150 - 1250 | Strong |
Predictions are for a solid-state (KBr pellet or ATR) spectrum.[16][17][18][19]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Expected [M+H]⁺: m/z 315.0924 (for C₁₆H₁₅N₂O₅)
-
Expected Fragmentation Pattern: The molecule is expected to fragment at the amide and ester linkages. Common fragments would include the 3-nitrobenzoyl cation (m/z 150), the benzyl cation (m/z 91), and fragments resulting from the loss of the benzyloxycarbonyl group.
Potential Applications in Drug Discovery and Organic Synthesis
While specific studies on N-(3-nitrobenzoyl)glycine benzyl ester are limited, the broader class of nitro-substituted benzamides and N-acyl glycines has shown significant potential in several areas of research.
Antimicrobial Activity
The presence of a nitro group on an aromatic ring is a common feature in many antimicrobial agents.[3][9] The electron-withdrawing nature of the nitro group can enhance the biological activity of the parent molecule.[1] It is hypothesized that nitroaromatic compounds can undergo reduction within microbial cells to form reactive nitroso and hydroxylamine intermediates that are cytotoxic.[3][4] Therefore, N-(3-nitrobenzoyl)glycine benzyl ester is a promising candidate for screening as an antibacterial agent against a range of pathogenic bacteria.
Anti-inflammatory Activity
Nitro-substituted benzamide derivatives have been investigated for their anti-inflammatory properties.[2] Some studies have shown that these compounds can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β.[2] The mechanism of action is thought to involve the modulation of inflammatory pathways, potentially through the inhibition of enzymes like inducible nitric oxide synthase (iNOS).[2] Molecular docking studies have suggested that the orientation and number of nitro groups can influence the binding affinity to target enzymes.[2]
Synthetic Intermediate
N-(3-nitrobenzoyl)glycine benzyl ester can serve as a valuable intermediate in organic synthesis. The nitro group can be reduced to an amine, which can then be further functionalized. The benzyl ester can be deprotected via hydrogenolysis to reveal the carboxylic acid, allowing for peptide coupling or other modifications at the C-terminus. This dual functionality makes it a useful building block for the synthesis of more complex molecules, including peptides and heterocyclic compounds.
Caption: Potential applications of N-(3-nitrobenzoyl)glycine benzyl ester.
Conclusion
N-(3-nitrobenzoyl)glycine benzyl ester is a synthetically accessible molecule with significant potential for applications in medicinal chemistry and organic synthesis. While specific experimental data for this compound is scarce, a comprehensive understanding of its properties and reactivity can be derived from the well-established chemistry of its constituent functional groups and analogous structures. The straightforward synthesis, coupled with the potential for diverse biological activity conferred by the nitrobenzoyl moiety, makes this compound a compelling target for further investigation. This guide provides a solid foundation for researchers interested in exploring the synthesis, characterization, and therapeutic potential of N-(3-nitrobenzoyl)glycine benzyl ester and its derivatives.
References
-
PubMed. (2020). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]
-
MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]
-
PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester. Retrieved from [Link]
-
PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
MDPI. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Retrieved from [Link]
-
SciSpace. (n.d.). An overview on synthetic methods of benzyl acetate. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Transtutors. (2024). Identify the relevant peaks for each of the FTIR spectra and.... Retrieved from [Link]
- Google Patents. (n.d.). CN101434539A - Preparation of benzyl acetate.
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). NMR Chart. Retrieved from [Link]
-
ResearchGate. (n.d.). Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm). Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]
- Google Patents. (n.d.). AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride.
-
The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]
-
PMC. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of c-glycine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
MDPI. (2022). Identification of Metabolites with Antibacterial Activities by Analyzing the FTIR Spectra of Microalgae. Retrieved from [Link]
-
Frontiers. (2022). Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. Retrieved from [Link]
-
NIST. (n.d.). Benzenemethanol, 3-nitro-. Retrieved from [Link]
-
Iron-Catalyzed Cross-Electrophile Coupling of Benzyl Halides and Disulfides. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). N-benzylglycine. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzylglycine ethyl ester. Retrieved from [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS 6436-90-4: N-Benzylglycine ethyl ester | CymitQuimica [cymitquimica.com]
- 8. rsc.org [rsc.org]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. compoundchem.com [compoundchem.com]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. (Solved) - Identify the relevant peaks for each of the FTIR spectra and... (1 Answer) | Transtutors [transtutors.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product [frontiersin.org]
- 19. mdpi.com [mdpi.com]
